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Introduction to Tris-NTA Affinity Chromatography
Tris-nitrilotriacetic acid (Tris-NTA) affinity chromatography is a powerful enhancement of the

widely used immobilized metal affinity chromatography (IMAC) technique for the purification of

proteins carrying a polyhistidine tag (His-tag).[1] This advanced method leverages a multivalent

chelating agent, Tris-NTA, which features three NTA moieties. This trivalent structure allows for

a much stronger and more stable interaction with the His-tag compared to traditional

monovalent NTA resins.[1][2]

The underlying principle involves the coordination of nickel ions (Ni²⁺) by the NTA groups,

which in turn specifically bind to the imidazole rings of the histidine residues in the His-tag.[3]

The multivalent nature of Tris-NTA creates a significantly higher affinity interaction, with

dissociation constants (Kd) in the nanomolar range, which is several orders of magnitude lower

than that of mono-NTA (micromolar range).[1][2] This enhanced binding avidity leads to

superior purity and yield of the target protein, as more stringent washing conditions can be

applied to remove non-specific contaminants without causing the target protein to elute.[4]

The applications of Tris-NTA purified proteins are extensive, particularly in drug development

and research. High-purity proteins are essential for structural biology studies (e.g., X-ray

crystallography and cryo-EM), biochemical and enzymatic assays, vaccine development, and
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the production of therapeutic proteins. Furthermore, the high stability of the Tris-NTA-His-tag

interaction is beneficial for surface immobilization applications, such as in biosensors for

studying molecular interactions.[5]

Data Presentation: Comparative Performance of
Affinity Tags
The choice of affinity tag and corresponding purification resin is a critical consideration in any

protein purification strategy. The following table provides a summary of quantitative and

qualitative data comparing Tris-NTA with other commonly used affinity tags.
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Affinity
Tag

Resin
Typical
Yield

Typical
Purity

Binding
Capacity

Key
Advantag
es

Key
Disadvant
ages

Tris-NTA

(His-tag)

Ni²⁺-Tris-

NTA
High >95%[6] High

Very high

affinity,

high purity,

stable

binding,

versatile

under

native and

denaturing

conditions.

[1][6]

Potential

for non-

specific

binding of

host

proteins

with

histidine-

rich

regions

(can be

minimized

with

optimized

washing).

[4]

Mono-NTA

(His-tag)
Ni²⁺-NTA Good 80-95%[7] High

Cost-

effective,

high

capacity,

works

under

native and

denaturing

conditions.

[7]

Lower

affinity than

Tris-NTA,

may

require

more

optimizatio

n to

achieve

high purity.

[1][2]

GST-tag Glutathione

Agarose

Variable High Moderate Can

enhance

solubility of

the target

protein.[8]

Large tag

size (26

kDa) may

interfere

with protein

function
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and needs

to be

cleaved.[8]

Strep-tag®

II

Strep-

Tactin®
High >95%[9] Moderate

High

specificity,

mild elution

conditions.

[9]

Higher cost

of resin

compared

to NTA-

based

resins.[10]

FLAG®-tag

Anti-

FLAG® M2

Agarose

Low to

Moderate

Very High

(>98%)
Low

Very high

specificity,

elution

under mild

conditions.

Low

binding

capacity,

high cost of

antibody-

based

resin.[11]

Experimental Protocols
Protocol 1: Preparation of Buffers
Proper buffer preparation is crucial for successful protein purification. The following are

standard recipes that may require optimization depending on the specific protein.

1. Lysis Buffer (Native Conditions)

50 mM Tris-HCl, pH 8.0

300 mM NaCl

10 mM Imidazole

1 mM PMSF (add fresh)

Optional: 1 mg/mL Lysozyme, 10 µg/mL DNase I

2. Wash Buffer (Native Conditions)
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50 mM Tris-HCl, pH 8.0

300 mM NaCl

20 mM Imidazole

3. Elution Buffer (Native Conditions)

50 mM Tris-HCl, pH 8.0

150 mM NaCl

250-500 mM Imidazole

4. Lysis Buffer (Denaturing Conditions)

100 mM NaH₂PO₄, 10 mM Tris-HCl, pH 8.0

8 M Urea or 6 M Guanidine Hydrochloride

10 mM Imidazole

5. Wash Buffer (Denaturing Conditions)

100 mM NaH₂PO₄, 10 mM Tris-HCl, pH 5.9

8 M Urea or 6 M Guanidine Hydrochloride

20 mM Imidazole

6. Elution Buffer (Denaturing Conditions)

100 mM NaH₂PO₄, 10 mM Tris-HCl, pH 4.5

8 M Urea or 6 M Guanidine Hydrochloride

250-500 mM Imidazole

Protocol 2: Protein Purification using Tris-NTA Resin
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This protocol outlines the steps for purifying a His-tagged protein from a bacterial cell lysate

under native conditions using a gravity-flow column.

Resin Equilibration:

Add the desired amount of Tris-NTA resin slurry to a chromatography column.

Allow the storage buffer to drain by gravity.

Equilibrate the resin by washing with 5-10 column volumes (CV) of Lysis Buffer.

Sample Preparation and Loading:

Resuspend the cell pellet in ice-cold Lysis Buffer.

Lyse the cells using sonication or a French press on ice.

Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

Carefully collect the supernatant and load it onto the equilibrated column.

Washing:

Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound

proteins.

Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

Elution:

Elute the His-tagged protein with 5-10 CV of Elution Buffer.

Collect fractions of 0.5-1 CV.

Analyze the collected fractions by SDS-PAGE to identify those containing the purified

protein.

Post-Elution Processing:
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Pool the fractions containing the pure protein.

If necessary, remove the imidazole by dialysis or buffer exchange chromatography.

Protocol 3: Regeneration of Tris-NTA Resin
Tris-NTA resin can be regenerated for multiple uses, which is a cost-effective practice.

Washing:

Wash the column with 5 CV of water.

Wash with 5 CV of 0.5 M NaOH.

Wash again with 5 CV of water until the pH of the flow-through is neutral.

Stripping:

Strip the nickel ions from the resin by washing with 5-10 CV of 100 mM EDTA, pH 8.0. The

resin will turn white.

Wash with 10 CV of water to remove all traces of EDTA.

Recharging:

Recharge the resin by incubating with 2-5 CV of 100 mM NiSO₄ for 10-15 minutes. The

resin will turn blue again.

Wash with 5-10 CV of water to remove excess nickel ions.

Storage:

Equilibrate the regenerated resin with 5 CV of a storage buffer (e.g., 20% ethanol).

Store the resin at 4°C.

Visualizations
Mechanism of His-tagged Protein Binding to Tris-NTA

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b10831322?utm_src=pdf-body
https://www.benchchem.com/product/b10831322?utm_src=pdf-body
https://www.benchchem.com/product/b10831322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tris-NTA Resin Tris-NTA Chelator
Metal Ion

His-tagged Protein

{Agarose Bead} Tris-NTALinker Arm Ni²⁺Chelation (x3) Target Protein His-tag (6x His)Coordinate Bond

Click to download full resolution via product page

Caption: Mechanism of trivalent binding of a His-tagged protein to a Ni²⁺-charged Tris-NTA
resin.

Experimental Workflow for Protein Purification
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Start: Cell Lysate

1. Equilibrate Tris-NTA Column

2. Load Clarified Lysate

3. Wash with Wash Buffer

4. Elute with Elution Buffer

5. Analyze Fractions (SDS-PAGE)

End: Purified Protein

Click to download full resolution via product page

Caption: A streamlined workflow for His-tagged protein purification using Tris-NTA affinity

chromatography.
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Problem: Protein in Flow-through

Cause: His-tag inaccessible

Buffer pH too low

Chelating agents present

Solution: Use denaturing conditions

Increase buffer pH

Remove EDTA/DTT

Problem: Non-specific Bands in Elution

Cause: Insufficient washing

Imidazole concentration too low in wash

Solution: Increase wash buffer volume

Increase imidazole in wash buffer (20-40 mM)

Problem: Protein Does Not Elute

Cause: Elution buffer imidazole too low

Protein precipitated on column

Solution: Increase imidazole concentration in elution buffer

Add non-ionic detergents or glycerol

Common Issues

Click to download full resolution via product page

Caption: A troubleshooting guide for common issues encountered during Tris-NTA protein

purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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